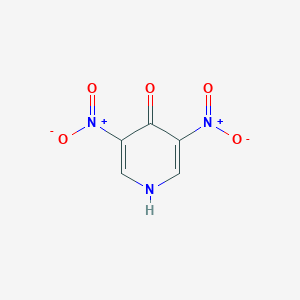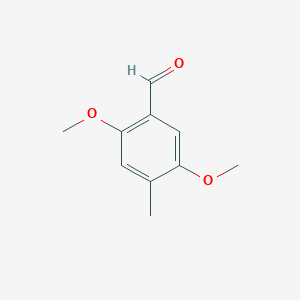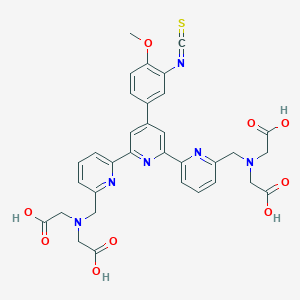![molecular formula C7H8O3S B128022 (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol CAS No. 146796-02-3](/img/structure/B128022.png)
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
概要
説明
“(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol”, also known as Hydroxymethyl EDOT or EDT-methanol, is a chemical compound with the molecular formula C7H8O3S . It is a derivative of ethylenedioxythiophene (EDOT) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H8O3S/c8-1-5-2-9-6-3-11-4-7 (6)10-5/h3-5,8H,1-2H2 . The molecular weight of the compound is 172.20 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 172.20 g/mol . Other specific physical and chemical properties are not detailed in the search results.
科学的研究の応用
Application in Polymerization Tools
Field
This application falls under the field of Polymer Science .
Summary of the Application
Hydroxymethyl EDOT is used as a precursor of ethylenedioxythiophene (EDOT). The hydroxymethyl groups in the EDOT monomers enhance the electro-polymerization in an aqueous solution to form an electro-active hydrophilic polymer .
Application in Biomedical Applications
Field
This application falls under the field of Biomedical Engineering .
Summary of the Application
EDT-methanol can functionalize poly (L-lactic acid) by using organometallic polymerization, which can be used to form biodegradable and conducting macromonomers for biomedical applications .
Methods of Application
The specific methods of application or experimental procedures involve the use of organometallic polymerization to functionalize poly (L-lactic acid) with EDT-methanol .
Application in Chemo/Biosensors
Field
This application falls under the field of Sensor Technology .
Summary of the Application
Poly (3,4-ethylenedioxythiophene) (PEDOT), one of the most stable and promising conducting polymers (CPs) available, has been employed for chemo/biosensors because of its high electrical conductivity, low band gap, and outstanding environmental stability .
Methods of Application
The specific methods of application or experimental procedures involve the use of PEDOT in the construction of chemo/biosensors .
Application in Synthesis of Gold Nanoparticles
Field
This application falls under the field of Nanotechnology .
Summary of the Application
Hydroxymethyl EDOT can be used as a reductant in a one-pot synthesis of gold nanoparticles .
Methods of Application
The specific methods of application or experimental procedures involve the use of Hydroxymethyl EDOT as a reductant in the synthesis of gold nanoparticles .
Application in Arylation Reactions
Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Hydroxymethyl EDOT can be used as a starting material in palladium-catalyzed mono- and bis-arylation reactions .
Methods of Application
The specific methods of application or experimental procedures involve the use of Hydroxymethyl EDOT in palladium-catalyzed arylation reactions .
Application in Optical Applications
Field
This application falls under the field of Optical Engineering .
Summary of the Application
Hydroxymethyl EDOT can be used in the synthesis of conjugated polymers and copolymers, with potential optical applications .
Methods of Application
The specific methods of application or experimental procedures involve the use of Hydroxymethyl EDOT in the synthesis of conjugated polymers and copolymers .
Application in Synthesis of Functional Electroactive Polymers
Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
Hydroxymethyl EDOT can be used to synthesize poly (3, 4-dioxo-hydroxymethyl-ethylthiophene) (PEDTM). The PEDTM introduces hydroxymethyl on a framework of the PEDOT, so that compared with the PEDOT, the conductive performance is greatly improved .
Methods of Application
The specific methods of application or experimental procedures involve the use of Hydroxymethyl EDOT in the synthesis of PEDTM .
Application in Photocatalytic Hydrogen Production
Field
This application falls under the field of Chemical Engineering .
Summary of the Application
Hydroxymethyl EDOT can be incorporated into a series of new p-conjugated polymer-based photocatalysts through atom-economic C-H direct arylation polymerization (DArP). These photocatalysts have shown promise in efficient photocatalytic hydrogen production .
Methods of Application
The specific methods of application or experimental procedures involve the use of Hydroxymethyl EDOT in the synthesis of p-conjugated polymer-based photocatalysts through DArP .
Application in Flexible Plastic Devices
Field
This application falls under the field of Material Science .
Summary of the Application
Hydroxymethyl EDOT can be polymerized to form poly (hydroxymethyl EDOT) based films, which may be incorporated with silver nanoparticles to form nanocomposites on polyethylene terephthalate (PET) for flexible plastic devices .
Methods of Application
The specific methods of application or experimental procedures involve the use of Hydroxymethyl EDOT in the synthesis of poly (hydroxymethyl EDOT) based films and their subsequent incorporation with silver nanoparticles on PET .
Safety And Hazards
特性
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c8-1-5-2-9-6-3-11-4-7(6)10-5/h3-5,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCHAINVYLQVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CSC=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
194595-04-5 | |
| Record name | Poly(hydroxymethyl-3,4-ethylenedioxythiophene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194595-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80581726, DTXSID301246725 | |
| Record name | (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(hydroxymethyl-3,4-ethylenedioxythiophene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol | |
CAS RN |
146796-02-3, 194595-04-5 | |
| Record name | (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(hydroxymethyl-3,4-ethylenedioxythiophene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydrothieno[3,4-b]-1,4-dioxin-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

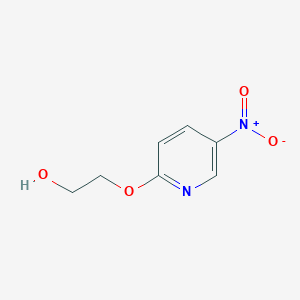
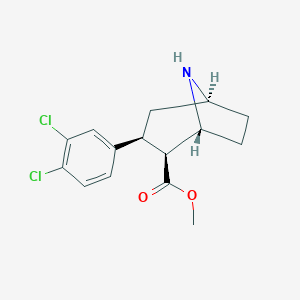
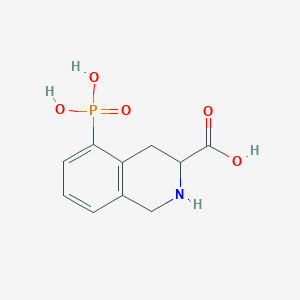
![1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene](/img/structure/B127949.png)
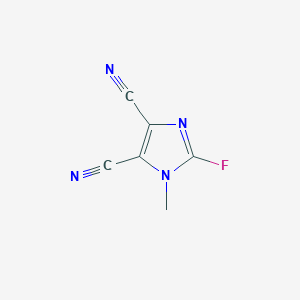
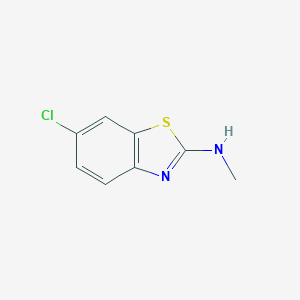
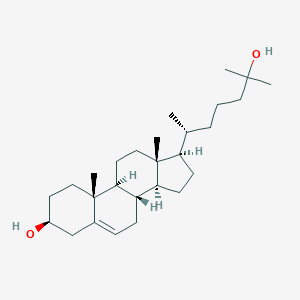
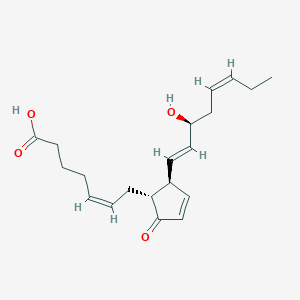
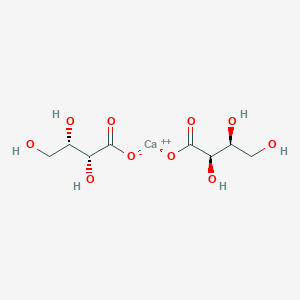
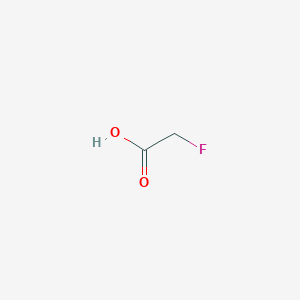
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B127963.png)
